2,3-Difluoro-5-chloro-4-pyridinecarboxylic acid
Description
Significance and Research Context of Halogenated Pyridine (B92270) Carboxylic Acids
Halogenated pyridine carboxylic acids represent a significant class of compounds in medicinal chemistry and materials science. The pyridine ring is a prevalent structural motif in numerous FDA-approved drugs and biologically active natural products, valued for its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets. lifechemicals.comnih.gov The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—onto this scaffold profoundly influences its properties.
Halogenation can enhance a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. This modification can improve membrane permeability and bioavailability. researchgate.net Furthermore, halogens, particularly fluorine, can block sites of metabolic degradation, thereby increasing the metabolic stability and half-life of a drug. researchgate.net The electronegativity and size of the halogen atoms also alter the electronic landscape of the pyridine ring, affecting its pKa and reactivity.
In the context of drug design, halogens are known to participate in specific, non-covalent interactions known as halogen bonds. researchgate.net These interactions, where a halogen atom acts as an electrophilic center (a σ-hole) and interacts with a Lewis base, can be crucial for high-affinity binding to protein targets like enzymes. researchgate.netacs.org Pyridine carboxylic acids, in particular, offer multiple points for molecular recognition: the pyridine nitrogen acts as a hydrogen bond acceptor, while the carboxylic acid group can act as both a hydrogen bond donor and acceptor. acs.orgnih.gov This combination of functionalities makes halogenated pyridine carboxylic acids versatile scaffolds for creating enzyme inhibitors and other targeted therapeutics. researchgate.net
| Property | Effect of Halogen Substitution | Significance in Research |
|---|---|---|
| Lipophilicity | Generally increases, affecting solubility and membrane permeability. | Optimization of ADME profiles for drug candidates. |
| Metabolic Stability | Halogens (especially F) can block metabolically labile positions. | Enhancement of drug half-life and efficacy. |
| Binding Affinity | Can form halogen bonds with biological targets (e.g., proteins). | Improvement of ligand-target binding and selectivity. |
| Acidity/Basicity (pKa) | Electron-withdrawing halogens decrease the basicity of the pyridine nitrogen. | Fine-tuning of ionization state at physiological pH. |
Historical Development of Synthetic Approaches to Polysubstituted Pyridines
The synthesis of the pyridine ring has been a central theme in heterocyclic chemistry for over a century. researchgate.net Early methods focused on constructing the ring from acyclic precursors, often through multi-component condensation reactions. One of the most historically significant methods is the Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881. wikipedia.orgtandfonline.com This reaction classically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) to form a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. wikipedia.orgchemtube3d.com While robust for certain substitution patterns, the original Hantzsch synthesis has limitations in producing unsymmetrical or heavily substituted pyridines. thermofisher.com
Another foundational method is the Kröhnke pyridine synthesis, which utilizes α-pyridinium methyl ketone salts as a key intermediate. wikipedia.org These salts react with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297) to form 1,5-dicarbonyl intermediates that cyclize to yield highly functionalized pyridines. wikipedia.orgrsc.org The Kröhnke synthesis offers a versatile route to a variety of polysubstituted pyridines that are not easily accessible through other methods. researchgate.net
| Synthesis Method | Key Reactants | Primary Product Type | Year Reported |
|---|---|---|---|
| Hantzsch Synthesis | Aldehyde, 2x β-ketoester, Ammonia | Symmetrically substituted (di)hydropyridines | 1881 wikipedia.org |
| Kröhnke Synthesis | α-Pyridinium methyl ketone, α,β-Unsaturated carbonyl, Ammonium acetate | Polysubstituted pyridines | 1961 researchgate.net |
| Chichibabin Synthesis | Aldehydes/Ketones, Ammonia | Alkylpyridines | 1924 |
While these classical methods are still relevant, the demand for increasingly complex and precisely substituted pyridines has driven the development of modern synthetic strategies. researchgate.netijpsonline.com Recent advancements include transition-metal-catalyzed cross-coupling and cyclization reactions, which allow for more controlled and regioselective construction of the pyridine ring. researchgate.net Methodologies involving cycloaddition reactions, such as aza-Diels-Alder reactions, and one-pot multi-component reactions under green or milder conditions have also become prominent, offering efficient pathways to complex pyridine derivatives. nih.govorganic-chemistry.org The synthesis of a specific, highly substituted target like 2,3-Difluoro-5-chloro-4-pyridinecarboxylic acid relies on sequential, regioselective functionalization steps rather than a single ring-forming reaction. nih.gov
Scope and Objectives of Academic Investigations on this compound
Direct academic publications detailing extensive investigations specifically on this compound (CAS 406676-21-9) are limited, suggesting its primary role is as a specialized, high-value building block in industrial research and development rather than fundamental academic studies. chemsrc.comsigmaaldrich.com The compound is commercially available from specialized suppliers, which indicates its use in the synthesis of proprietary molecules in sectors such as pharmaceuticals and agrochemicals. sigmaaldrich.combiosynth.com
The primary objective of research involving this compound is to leverage its unique structure as a scaffold for creating novel, complex molecules. The synthetic utility of this acid stems from its distinct functionalities:
Carboxylic Acid Group: This serves as a versatile chemical handle for further reactions, such as amide bond formation, esterification, or conversion to other functional groups. This allows the highly substituted pyridine core to be readily incorporated into a larger molecular framework.
Halogen Substitution Pattern: The 2,3-difluoro and 5-chloro substitution provides a specific electronic and steric environment. This pattern is often designed to enhance biological activity, improve metabolic stability, or direct intermolecular interactions like halogen bonding. researchgate.netnih.gov
Academic and industrial investigations utilizing this compound would likely focus on synthesizing target molecules with potential therapeutic or agrochemical applications. For instance, its precursor, 5-Chloro-2,3-difluoropyridine, is a known intermediate in the synthesis of herbicides. ottokemi.comchemicalbook.com By extension, the carboxylic acid derivative is likely explored for creating new generations of agrochemicals or for introduction into pharmaceutical candidates where this specific substitution pattern is desired for optimal target engagement and pharmacokinetic properties. The scope of such investigations would include the development of synthetic routes to couple this acid with other molecular fragments and the subsequent evaluation of the final products for their intended biological or material properties.
| Property | Value |
|---|---|
| CAS Number | 406676-21-9 sigmaaldrich.com |
| Molecular Formula | C6H2ClF2NO2 biosynth.com |
| Molecular Weight | 193.53 g/mol biosynth.com |
| Physical Form | Solid sigmaaldrich.com |
| IUPAC Name | 5-chloro-2,3-difluoroisonicotinic acid sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2,3-difluoropyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO2/c7-2-1-10-5(9)4(8)3(2)6(11)12/h1H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJLRTQANXKSET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)F)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001243815 | |
| Record name | 5-Chloro-2,3-difluoro-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001243815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406676-21-9 | |
| Record name | 5-Chloro-2,3-difluoro-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=406676-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2,3-difluoro-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001243815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations and Reactivity Studies of 2,3 Difluoro 5 Chloro 4 Pyridinecarboxylic Acid
Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyridine (B92270) Rings
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry, enabling the introduction of a wide array of functional groups. The reactivity and regioselectivity of these reactions are profoundly influenced by the nature and position of the halogen substituents on the pyridine ring.
Regioselectivity and Site-Selectivity in SNAr
The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of electron-withdrawing halogen atoms. This electronic deficiency facilitates the attack of nucleophiles. In the case of 2,3-difluoro-5-chloro-4-pyridinecarboxylic acid, the positions most activated towards nucleophilic attack are ortho and para to the nitrogen atom (the C2 and C4/C6 positions).
The regioselectivity of SNAr reactions on polysubstituted pyridines is a complex interplay of electronic and steric effects. The electron-withdrawing nature of the fluorine and chlorine atoms, as well as the carboxylic acid group, significantly activates the ring for nucleophilic attack. The expected order of reactivity for positions on a pyridine ring is generally C4 > C2 > C3. For this compound, the C2 and C6 (if unsubstituted) positions are activated by the ring nitrogen. The C3 and C5 positions are also activated by the cumulative electron-withdrawing effects of the halogens and the carboxyl group.
Computational studies on related polyhalogenated pyridines and pyrimidines have shown that the site of nucleophilic attack can be predicted by analyzing the energies of the intermediate Meisenheimer complexes. The most stable intermediate will correspond to the major regioisomer formed.
Influence of Fluorine and Chlorine Substituents on Reaction Pathways
A notable feature of SNAr reactions is the often superior leaving group ability of fluorine compared to other halogens like chlorine, which is contrary to the trend observed in aliphatic nucleophilic substitution (SN2) reactions. libretexts.orgreddit.com This phenomenon, known as the "element effect," is attributed to the high electronegativity of fluorine. nih.govstackexchange.com
The table below summarizes the relative reactivity of halogens as leaving groups in SNAr reactions.
| Halogen | Electronegativity | Leaving Group Ability in SNAr |
| Fluorine | 3.98 | Excellent |
| Chlorine | 3.16 | Good |
| Bromine | 2.96 | Moderate |
| Iodine | 2.66 | Fair |
Deprotonation-Triggered Halogen Migration and Isomerization Phenomena
While less common than SNAr, deprotonation of the pyridine ring can lead to interesting rearrangement reactions, including halogen migration. This type of transformation, often referred to as a "halogen dance," typically proceeds through an anionic intermediate. For this compound, deprotonation could potentially occur at the C6 position, if unsubstituted, to generate a pyridyl anion.
Decarboxylative Functionalization Strategies
The carboxylic acid moiety in this compound is a versatile handle for a variety of chemical transformations, most notably through decarboxylation. This process involves the removal of the carboxyl group as carbon dioxide, often generating a reactive intermediate that can be trapped to form new bonds.
Mechanistic Understanding of Carbon-Carbon Bond Cleavage in Carboxylic Acids
The thermal decarboxylation of pyridinecarboxylic acids has been studied, and the mechanism is known to be influenced by the position of the carboxyl group and the nature of other ring substituents. researchgate.net For picolinic acids (2-pyridinecarboxylic acids), decarboxylation is thought to proceed through a zwitterionic intermediate. researchgate.net For other isomers, the stability of the resulting carbanion or radical intermediate is a key factor. researchgate.net
In recent years, transition metal-catalyzed decarboxylative coupling reactions have emerged as powerful methods for the formation of C-C and C-heteroatom bonds. princeton.edu These reactions typically involve the formation of an organometallic intermediate from the carboxylic acid, followed by decarboxylation and subsequent coupling with a suitable partner. princeton.edu For this compound, such strategies could enable the introduction of a wide range of substituents at the C4 position. A general mechanism for a copper-catalyzed decarboxylative cross-coupling is outlined below.
Table of Mechanistic Steps in Decarboxylative Cross-Coupling
| Step | Description |
|---|---|
| 1. Ligand Exchange | The carboxylic acid displaces a ligand on the metal center. |
| 2. Decarboxylation | The carboxylate intermediate loses CO2 to form an aryl-metal species. |
| 3. Oxidative Addition | A coupling partner (e.g., an aryl halide) adds to the metal center. |
C-H Functionalization Directed by Carboxylic Acid and Halogen Groups
Direct C-H functionalization has become a highly attractive strategy in organic synthesis due to its atom and step economy. The carboxylic acid group is a well-established directing group for the ortho-C-H functionalization of aromatic rings. semanticscholar.orgresearchgate.net In the case of this compound, the carboxylic acid at the C4 position could potentially direct the functionalization of the C3 and C5 positions. However, these positions are already substituted with halogens. Therefore, the more likely position for C-H functionalization would be the C6 position, which is ortho to the ring nitrogen and meta to the carboxylic acid.
The halogen substituents also play a role in C-H functionalization reactions. Their electron-withdrawing nature can influence the acidity of the ring C-H bonds, making them more susceptible to deprotonation and subsequent functionalization. rsc.org Furthermore, the steric bulk of the substituents can influence the regioselectivity of the reaction. nih.gov The interplay between the directing effect of the carboxylic acid and the electronic and steric influence of the halogen atoms would determine the outcome of C-H functionalization reactions on this substrate. rsc.orgnih.gov
Computational and Theoretical Chemistry of 2,3 Difluoro 5 Chloro 4 Pyridinecarboxylic Acid and Analogs
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic properties of molecules. For 2,3-Difluoro-5-chloro-4-pyridinecarboxylic acid, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G+(d,p), can elucidate its structural and electronic characteristics. ias.ac.in These studies involve optimizing the molecular geometry to find the lowest energy conformation and calculating various electronic descriptors. mdpi.comresearchgate.net
Note: Data are representative values for a related compound (2,3-Dichloropyridine) calculated at the B3LYP level and serve for illustrative purposes. researchgate.net
DFT is instrumental in identifying the reactive sites within a molecule for nucleophilic and electrophilic attacks. ias.ac.in This is achieved by analyzing the distribution of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MESP).
Electrophilic Attack : The region with the highest density of the HOMO is the most probable site for an attack by an electrophile. mdpi.com For pyridine (B92270) derivatives, the nitrogen atom's lone pair of electrons often contributes significantly to the HOMO, making it a potential nucleophilic center. ias.ac.in
Nucleophilic Attack : The region with the highest density of the LUMO is the most susceptible to an attack by a nucleophile. mdpi.com In the case of this compound, the pyridine ring is electron-deficient due to the presence of halogen and carboxyl substituents. The LUMO is likely distributed over the carbon atoms of the ring, particularly those bearing halogen atoms, making them primary sites for nucleophilic aromatic substitution.
MESP maps provide a visual representation of the charge distribution. Red-colored regions (negative potential) indicate electron-rich areas, which are susceptible to electrophilic attack, while blue-colored regions (positive potential) denote electron-poor areas, prone to nucleophilic attack. mdpi.com For this molecule, negative potential is expected around the carboxylic oxygen atoms and the nitrogen atom, while the ring carbons attached to halogens would exhibit a positive potential.
Quantum chemical calculations are crucial for mapping out reaction pathways and understanding reaction mechanisms. rsc.org By calculating the potential energy surface, researchers can identify stable intermediates and high-energy transition states that connect reactants to products. rsc.orgresearchgate.net
For reactions involving this compound, such as nucleophilic substitution or derivatization of the carboxylic acid group, DFT can be used to:
Model Geometries : Determine the three-dimensional structures of reactants, intermediates, transition states, and products.
Analyze Vibrational Frequencies : Confirm that a calculated structure corresponds to a minimum (all real frequencies) or a transition state (one imaginary frequency).
This analysis provides deep insights into the feasibility of a reaction and the factors controlling its selectivity. researchgate.net For instance, in a nucleophilic aromatic substitution reaction, DFT can help determine whether the substitution is more likely to occur at the C-2, C-3, or C-5 position by comparing the activation energies for each pathway.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound focuses primarily on the orientation of the carboxylic acid group relative to the pyridine ring. Rotation around the single bond connecting the carboxyl group to the ring can lead to different conformers. Quantum chemical calculations can be used to determine the rotational energy barrier and identify the most stable conformation (typically a planar or near-planar arrangement to maximize conjugation). nih.gov
Molecular dynamics (MD) simulations can provide further insight into the molecule's dynamic behavior in different environments, such as in solution. nih.gov By simulating the atomic motions over time, MD can explore the conformational landscape and thermodynamic properties of the molecule and its solvated complexes. This is particularly useful for understanding how the molecule interacts with its surroundings and how its flexibility might influence its biological activity or material properties.
Quantum Chemical Calculations for Spectroscopic Property Prediction
Quantum chemistry offers reliable methods for predicting various spectroscopic properties, which can aid in the identification and characterization of new compounds. nih.gov
Vibrational Spectroscopy : DFT calculations can predict the infrared (IR) and Raman spectra of this compound. nih.gov The calculated harmonic vibrational frequencies, after appropriate scaling, can be compared with experimental spectra to assign specific vibrational modes to observed absorption bands. researchgate.netnih.gov
NMR Spectroscopy : Gauge-Independent Atomic Orbital (GIAO) calculations using DFT can predict the ¹³C and ¹H chemical shifts. These predicted spectra are valuable for confirming the molecular structure by comparing them with experimental NMR data.
Electronic Spectroscopy : Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Visible spectrum. nih.gov These calculations can help interpret the electronic transitions occurring within the molecule.
Table 2: Illustrative Predicted Spectroscopic Data for a Substituted Aromatic Acid
| Spectroscopic Data | Predicted Value | Corresponding Assignment |
|---|---|---|
| Vibrational Frequency (IR) | ~1720 cm⁻¹ | C=O stretching of the carboxylic acid |
| Vibrational Frequency (IR) | ~1580 cm⁻¹ | C=C/C=N ring stretching |
| ¹³C NMR Chemical Shift | ~165 ppm | Carboxylic acid carbon |
| Electronic Transition (λmax) | ~280 nm | π → π* transition |
Note: These are typical values for similar aromatic carboxylic acids and serve for illustrative purposes.
Non-linear Optical (NLO) Properties Theoretical Investigation
Molecules with significant charge asymmetry and extended π-electron systems can exhibit non-linear optical (NLO) properties, making them useful in optoelectronic applications. researchgate.net Theoretical calculations are a key tool for predicting and understanding the NLO response of molecules like this compound.
The NLO properties are primarily described by the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. mdpi.com These parameters can be calculated using DFT methods, often in conjunction with a suitable functional and basis set. researchgate.netymerdigital.com The magnitude of the first hyperpolarizability (β) is a measure of the second-order NLO response.
For this compound, the presence of both electron-withdrawing groups (F, Cl, COOH) and the π-system of the pyridine ring creates an intramolecular charge transfer environment, which is a prerequisite for NLO activity. mdpi.com Computational studies can quantify the dipole moment (μ), polarizability (α), and hyperpolarizability (β) to assess its potential as an NLO material. researchgate.net
Table 3: Representative Theoretical NLO Properties for Fluorinated Pyridine Derivatives
| Property | Symbol | Calculated Value (a.u.) | Significance |
|---|---|---|---|
| Dipole Moment | μ | 1.5 - 4.5 | Measures ground-state charge asymmetry |
| Mean Polarizability | <α> | 80 - 90 | Describes the linear optical response |
| First Hyperpolarizability | β | 100 - 700 | Quantifies the second-order NLO response researchgate.net |
Note: Values are representative ranges for fluorophenylpyridines and serve for illustrative purposes. researchgate.net
Advanced Spectroscopic and Structural Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of "2,3-Difluoro-5-chloro-4-pyridinecarboxylic acid." Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In a typical ¹H NMR spectrum, the single proton on the pyridine (B92270) ring would exhibit a distinct chemical shift, influenced by the electron-withdrawing effects of the adjacent fluorine, chlorine, and carboxylic acid groups. The coupling of this proton with the nearby fluorine atoms would result in a characteristic splitting pattern, providing further confirmation of the substitution pattern on the pyridine ring. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and based on general principles and data from similar compounds. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |
| H-6 | 8.0 - 8.5 | - | ³JHF ≈ 2-4 |
| C-2 | - | 150 - 155 | ¹JCF ≈ 240-260, ²JCCF ≈ 20-30 |
| C-3 | - | 145 - 150 | ¹JCF ≈ 250-270, ²JCCF ≈ 25-35 |
| C-4 | - | 125 - 130 | - |
| C-5 | - | 135 - 140 | - |
| C-6 | - | 140 - 145 | - |
| COOH | 12.0 - 14.0 | 165 - 170 | - |
Mass Spectrometry (MS) Applications for Reaction Monitoring and Product Identification
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of "this compound." It is also instrumental in monitoring the progress of chemical reactions and identifying reaction byproducts.
In a typical electron ionization (EI) mass spectrum, the molecule would undergo fragmentation, producing a series of characteristic ions. The molecular ion peak (M⁺) would correspond to the exact mass of the compound. The isotopic pattern of this peak would be particularly informative, showing the characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion with high precision, allowing for the determination of the elemental formula. For "this compound" (C₆H₂ClF₂NO₂), the expected monoisotopic mass is approximately 208.9742 u. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO₂, HCl, or HF, providing further structural information. For instance, the fragmentation of a related compound, 2-Chloro-4-trifluoromethylpyridine, has been studied, offering insights into the expected fragmentation pathways of halogenated pyridines. nist.gov
Table 2: Predicted Mass Spectrometry Data for this compound (Note: This table is predictive and based on general principles of mass spectrometry.)
| Ion | Predicted m/z | Description |
| [M]⁺ | 209 | Molecular Ion |
| [M+2]⁺ | 211 | Isotope peak due to ³⁷Cl |
| [M-COOH]⁺ | 164 | Loss of carboxylic acid group |
| [M-Cl]⁺ | 174 | Loss of chlorine atom |
| [M-HF]⁺ | 189 | Loss of hydrogen fluoride |
X-ray Crystallography for Solid-State Structure Determination of Derivatives and Intermediates
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for "this compound" itself may not be publicly available, this technique is crucial for characterizing its derivatives and reaction intermediates.
By analyzing the diffraction pattern of X-rays passing through a single crystal of a derivative, researchers can determine bond lengths, bond angles, and torsional angles with high accuracy. This information provides unequivocal proof of the molecular structure and connectivity. Furthermore, the crystal packing arrangement reveals intermolecular interactions such as hydrogen bonding and π-stacking, which govern the solid-state properties of the material. For example, the crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid has been determined, showcasing how intermolecular hydrogen bonding between the carboxylic acid groups can lead to the formation of dimeric structures in the solid state. researchgate.net Similar interactions would be expected for crystalline derivatives of "this compound."
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Analysis
Infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy provide complementary information about the vibrational and electronic properties of "this compound."
IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum displays a series of absorption bands, each corresponding to a specific vibrational mode. The IR spectrum of "this compound" would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group. A strong carbonyl (C=O) stretching band would appear around 1700 cm⁻¹. The C-F and C-Cl stretching vibrations would give rise to characteristic absorptions in the fingerprint region (typically below 1400 cm⁻¹). A study on the FTIR absorption spectra of 5-chloro-2,3-dihydroxy pyridine provides a reference for the vibrational modes of a similarly substituted pyridine ring. core.ac.uk
UV-Vis spectroscopy probes the electronic transitions within the molecule. The UV-Vis spectrum of "this compound" would likely exhibit absorption bands in the ultraviolet region, corresponding to π→π* and n→π* transitions within the pyridine ring and the carboxylic acid group. The position and intensity of these absorption bands are sensitive to the substitution pattern and the solvent environment.
Table 3: Predicted IR and UV-Vis Data for this compound (Note: This table is predictive and based on general principles and data from similar compounds.)
| Spectroscopic Technique | Predicted Absorption | Assignment |
| IR | 2500-3300 cm⁻¹ (broad) | O-H stretch (carboxylic acid dimer) |
| IR | ~1700 cm⁻¹ (strong) | C=O stretch (carboxylic acid) |
| IR | 1400-1600 cm⁻¹ | C=C and C=N ring stretching |
| IR | 1100-1300 cm⁻¹ | C-F stretch |
| IR | 700-850 cm⁻¹ | C-Cl stretch |
| UV-Vis | ~200-220 nm | π→π* transition |
| UV-Vis | ~260-280 nm | π→π* transition |
2,3 Difluoro 5 Chloro 4 Pyridinecarboxylic Acid As a Versatile Synthetic Building Block
Precursor in the Synthesis of Complex Fluorinated Pyridine (B92270) Heterocycles
There is limited direct evidence in scientific literature detailing the use of 2,3-Difluoro-5-chloro-4-pyridinecarboxylic acid as a starting material for complex fluorinated pyridine heterocycles. However, the structural class of fluorinated pyridines is significant. The precursor, 5-Chloro-2,3-difluoropyridine, is synthesized from 2,3,5-trichloropyridine through a halogen exchange reaction using fluorinating agents like potassium fluoride, sometimes in the presence of a phase transfer catalyst. google.comgoogle.comchemicalbook.comgoogle.comgoogleapis.com This precursor is a recognized intermediate for herbicides, such as those in the pyridinyloxyphenoxyalkanecarboxylic acid class. google.com The introduction of a carboxylic acid group at the 4-position, creating the title compound, theoretically offers a reactive handle for further chemical modifications, though specific examples of such transformations are not readily found.
Role in the Development of Advanced Materials and Functional Molecules
Currently, there is no specific information available in the public domain that links this compound to the development of advanced materials or functional molecules.
Strategies for Derivatization to Access Diverse Chemical Scaffolds
While the carboxylic acid functional group is amenable to a variety of standard chemical transformations—such as esterification, amidation via coupling reagents, and reduction to an alcohol—specific, documented examples of these derivatization strategies being applied to this compound are not present in the surveyed literature. The reactivity of the pyridine ring's halogen substituents in nucleophilic substitution or cross-coupling reactions is also a potential avenue for creating diverse scaffolds, but again, specific applications starting from the carboxylic acid are not detailed.
Application in Medicinal Chemistry and Agrochemical Research: Focus on Synthetic Pathways
The application of this compound in medicinal and agrochemical research is primarily inferred from the established importance of its precursor, 5-Chloro-2,3-difluoropyridine.
Fluorinated aromatic carboxylic acids are valuable intermediates in the synthesis of bioactive compounds. For instance, the structurally related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, serves as a key intermediate for preparing antimicrobial 3-quinolinecarboxylic acid drugs. researchgate.net While this highlights the potential utility of such structures, direct synthetic pathways starting from this compound to produce bioactive precursors are not explicitly described in available research. The primary documented role in this area belongs to its precursor, 5-Chloro-2,3-difluoropyridine, which is an important intermediate for efficient agricultural chemicals. google.com It is used in the preparation of herbicides and pesticides, including chodinafop-propargyl. chemicalbook.com
The concept of modular synthesis, which involves the stepwise and controlled assembly of molecular building blocks, has not been specifically applied to this compound in the available literature. While this approach is used for creating libraries of other complex heterocyclic compounds, its application utilizing the title compound as a central scaffold has not been documented.
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Systems for Functionalization
The precise modification of the 2,3-Difluoro-5-chloro-4-pyridinecarboxylic acid scaffold is a primary objective for accessing new chemical entities. Future research will likely focus on the development of innovative catalytic systems to achieve site-selective functionalization. Given the electronic properties of the substituted pyridine (B92270) ring, transition-metal catalysis is a particularly promising avenue. rsc.org Research into catalysts that can selectively activate and functionalize the C-H bonds of the pyridine ring would be a significant advancement. rsc.org The understanding of mechanistic aspects of directed C–H activation has led to the design of new protocols for cross-couplings involving fluorinated building blocks. rsc.org
Furthermore, the development of photocatalytic systems could offer mild and selective methods for transformations that are otherwise challenging. For instance, decarboxylative fluorination, while not directly applicable to the already present carboxylic acid, showcases the potential of photoredox catalysis in manipulating fluorinated organic molecules. nih.govnih.gov The design of catalysts that can operate under visible light irradiation could enable novel transformations on the pyridine core, potentially at the less sterically hindered positions. acs.org The use of N-functionalized pyridinium (B92312) salts has emerged as a powerful strategy for regiocontrolled Minisci-type reactions under mild, acid-free conditions, which could be adapted for derivatives of the target molecule. acs.org
Flow Chemistry and Continuous Processing in Synthesis
The synthesis of this compound and its derivatives can be significantly enhanced by the adoption of flow chemistry and continuous processing technologies. These approaches offer numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. mdpi.com The synthesis of heterocyclic compounds, including pyrazoles and indazoles, has been successfully demonstrated in continuous-flow setups, often leading to significantly reduced reaction times and increased yields. mdpi.com
A key area of future research will be the development of a continuous-flow process for the synthesis of the core pyridine structure. This could involve the use of packed-bed reactors with immobilized catalysts or reagents to streamline the synthetic sequence. The use of tube-in-tube reactors for gas-liquid reactions, such as carboxylation using CO2, could be explored for the synthesis of the carboxylic acid moiety in a continuous manner. durham.ac.uk The integration of in-line purification and analysis techniques would further enhance the efficiency of a continuous process, allowing for the direct production of high-purity this compound.
Advanced Computational Modeling for De Novo Design
Computational chemistry is set to play a pivotal role in the de novo design of novel derivatives of this compound with tailored properties. Techniques such as Density Functional Theory (DFT) can be employed to predict the reactivity of different positions on the pyridine ring, guiding the design of synthetic strategies for selective functionalization. Molecular modeling and docking studies can be used to design new compounds with potential biological activity by predicting their interaction with specific protein targets. nih.govnih.gov
Future research will likely involve the use of advanced computational tools to screen virtual libraries of compounds derived from the this compound scaffold. mdpi.com This in silico screening can identify candidates with desirable electronic, steric, and pharmacokinetic properties before committing to their synthesis. mdpi.com Such a computational-guided approach can significantly accelerate the discovery and optimization of new molecules for various applications. acs.org
Exploration of New Reactivity Modes and Mechanistic Discoveries
A deeper understanding of the fundamental reactivity of this compound is crucial for unlocking its full synthetic potential. The interplay of the fluoro, chloro, and carboxylic acid substituents on the pyridine ring creates a unique electronic landscape that could give rise to novel reactivity patterns. Future research should focus on exploring new reaction pathways and elucidating the underlying mechanisms.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,3-Difluoro-5-chloro-4-pyridinecarboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves halogenation and carboxylation steps. For example, fluorination can be achieved via nucleophilic substitution using KF or AgF under anhydrous conditions, while chlorination may employ POCl₃ or SOCl₂. Carboxylation is often performed using CO₂ insertion under palladium catalysis. Key variables include temperature (80–120°C for fluorination) and solvent polarity (DMF or THF). Purity is validated by HPLC (>98% as in ) and NMR to confirm regioselectivity. Challenges include avoiding over-halogenation and byproduct formation .
Q. How can structural elucidation of this compound be performed using spectroscopic techniques?
- Methodological Answer :
- ¹⁹F NMR : Identifies fluorine positions and distinguishes between ortho/meta/para substituents. Chemical shifts for aromatic fluorines typically range from -110 to -130 ppm.
- ¹H NMR : Proton signals for pyridine rings are deshielded (δ 8.5–9.5 ppm). Coupling constants (e.g., ) confirm substitution patterns.
- IR Spectroscopy : Carboxylic acid C=O stretches appear at ~1700 cm⁻¹.
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, as seen in similar structures (e.g., ).
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods due to volatile intermediates (e.g., SOCl₂, POCl₃).
- PPE : Acid-resistant gloves and goggles to prevent skin/eye contact.
- Storage : Inert atmosphere (argon) at 4°C to prevent hydrolysis.
- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal. Safety guidelines align with SDS recommendations in .
Advanced Research Questions
Q. How do electronic effects of fluorine and chlorine substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Electron-Withdrawing Effects : Fluorine increases ring electron deficiency, enhancing Suzuki-Miyaura coupling with aryl boronic acids. Chlorine at the 5-position directs electrophilic substitution to the 4-carboxylic acid group.
- Catalyst Optimization : Pd(PPh₃)₄ or PdCl₂(dppf) with Cs₂CO₃ as base (80–100°C in toluene) improves coupling efficiency. Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane). Contradictions in yield (e.g., 60–85% in vs. 70–90% in ) may arise from trace moisture or catalyst loading .
Q. What strategies resolve contradictions in reported melting points or spectral data across studies?
- Methodological Answer :
- Reproducibility Checks : Standardize solvent systems (e.g., DMSO-d₆ for NMR) and recrystallization solvents (ethanol/water).
- Impurity Profiling : Use LC-MS to detect halogenated byproducts (e.g., mono- vs. di-fluorinated analogs).
- Collaborative Validation : Cross-reference CAS registry data (e.g., CAS 884494-74-0 in vs. 1526945-64-1 in ) to confirm compound identity.
Q. How can computational modeling predict the compound’s acid dissociation constant (pKa) and solubility?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to estimate pKa (predicted ~2.5 for the carboxylic group).
- Solubility Prediction : Use COSMO-RS to model solvent interactions. Experimental validation via shake-flask method in buffered solutions (pH 1–7) correlates with logP values (~1.8 for similar pyridinecarboxylic acids in ).
Q. What advanced techniques characterize its metal-chelating properties for catalytic applications?
- Methodological Answer :
- Potentiometric Titration : Determine stability constants with transition metals (e.g., Cu²⁺, Fe³⁺) in aqueous ethanol.
- XAS (X-ray Absorption Spectroscopy) : Resolve coordination geometry (e.g., octahedral vs. square planar).
- EPR Spectroscopy : Detect paramagnetic complexes, as demonstrated for analogous compounds in .
Methodological Notes
- Synthesis Optimization : Prioritize anhydrous conditions and inert gas purging to minimize hydrolysis of reactive intermediates.
- Data Validation : Use PubChem () and CAS databases ( ) to cross-check spectral and physical data.
- Safety Compliance : Adhere to institutional guidelines aligned with and for hazardous material handling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
